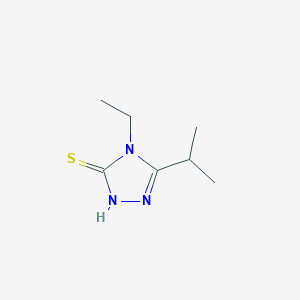

4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

説明

Structural Characterization of 4-Ethyl-5-Isopropyl-4H-1,2,4-Triazole-3-Thiol

Systematic Nomenclature and Molecular Formula Analysis

The compound adheres to IUPAC nomenclature conventions for heterocyclic systems. Its systematic name, This compound , reflects the positions of substituents on the triazole ring:

- Ethyl group at nitrogen atom 4 (N4)

- Isopropyl group at carbon atom 5 (C5)

- Thiol (-SH) group at carbon atom 3 (C3)

The molecular formula is C₇H₁₃N₃S , with a molecular weight of 171.27 g/mol . The “4H” designation indicates a hydrogen atom bonded to the nitrogen at position 4, distinguishing it from isomeric forms where hydrogen may occupy other positions.

Key Structural Features

| Feature | Description |

|---|---|

| Triazole Core | Five-membered ring with two nitrogens at positions 1 and 2, and one at position 4 |

| Substituents | Ethyl (N4), Isopropyl (C5), Thiol (C3) |

| Functional Groups | Thiol (-SH) at C3, enabling nucleophilic reactivity |

SMILES Representation

The canonical SMILES notation, CCN1C(=NNC1=S)C(C)C , accurately maps the connectivity:

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound are unavailable in public databases, insights can be drawn from structurally related triazole derivatives.

Comparative Crystallographic Analysis

For this compound, the isopropyl group at C5 likely induces steric hindrance, favoring a non-planar conformation. The thiol group may participate in hydrogen bonding or intermolecular interactions, potentially stabilizing specific crystal packing arrangements.

Conformational Isomerism

The compound’s 4H designation suggests a preference for the thiol group occupying the C3 position in a fixed conformation. Computational studies on analogous triazoles indicate that bulky substituents (e.g., isopropyl) restrict rotational freedom around C5, minimizing conformational isomerism.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

The structural and electronic properties of this compound are distinct from other 1,2,4-triazole derivatives due to its unique substituent arrangement.

Substituent Effects on Reactivity

The isopropyl group at C5 in the target compound increases steric bulk compared to smaller substituents (e.g., methyl), potentially limiting access to the thiol group for redox reactions.

Tautomerism and Stability

Quantum chemical studies on 1,2,4-triazole-3-thione derivatives reveal that the thione form (C=S) is more stable than the thiol tautomer (C-SH) due to aromatic stabilization. However, in this compound, the thiol group is likely locked in the neutral form under standard conditions, as steric hindrance from the isopropyl group at C5 prevents tautomerization.

特性

IUPAC Name |

4-ethyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-4-10-6(5(2)3)8-9-7(10)11/h5H,4H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUIQWQZEOIERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357648 | |

| Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66921-11-7 | |

| Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, is a mercapto-substituted 1,2,4-triazole ligand. It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts.

Mode of Action

1h-1,2,4-triazole-3-thiol, a similar compound, undergoes regioselective s-alkylation to form a series of s-substituted derivatives. This suggests that 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol may interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds such as 1h-1,2,4-triazole-3-thiol have been used in studies to design surface-enhanced raman scattering-based probes for fast and accurate detection of dna markers, suggesting potential involvement in nucleic acid interactions.

Pharmacokinetics

The solubility of a related compound, 1h-1,2,4-triazole-3-thiol, in water is 50 g/l, which may suggest good bioavailability.

Result of Action

Related compounds have shown antibacterial activity, suggesting potential antimicrobial effects.

生物活性

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (C₇H₁₃N₃S) is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer research and medicinal chemistry. The presence of the thiol (-SH) group enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

- Molecular Formula : C₇H₁₃N₃S

- Molecular Weight : 171.26 g/mol

- Structural Features : The compound features a triazole ring and a thiol group, which contribute to its biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Its efficacy has been evaluated using standard assays such as the MTT assay.

Cytotoxicity Studies

-

Cell Lines Tested :

- Human breast cancer (MCF-7)

- Cervical cancer (HeLa)

- Lung cancer (A549)

-

Results :

- The compound demonstrated promising cytotoxic effects with IC50 values lower than 12 μM against HeLa cells.

- Selectivity was observed against cancerous cells compared to normal cells, indicating potential for targeted therapy.

The mechanism of action of this compound is believed to involve:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Regioselective Reactions : The thiol group allows for regioselective S-alkylation, leading to the formation of active derivatives that may enhance biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related triazole compounds is essential:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,2,4-Triazole | Core triazole ring | Lacks substituents enhancing biological activity |

| 4-Methyl-5-isopropyl-1,2,4-triazole | Similar substituents | Different alkyl groups affecting solubility |

| 3-Thiocyanato-1,2,4-triazole | Contains thiol group | Different functional group leading to varied reactivity |

| 5-(Trifluoromethyl)-1,2,4-triazole | Triazole structure | Fluorinated group enhances lipophilicity |

This table highlights how the structural aspects of this compound contribute to its distinct biological properties.

Case Studies and Research Findings

Recent studies have further explored the biological activity of this compound:

- Anticancer Activity :

- Antimicrobial Properties :

- Pharmacokinetics :

科学的研究の応用

Medicinal Chemistry

Anticancer Research

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has been synthesized and evaluated for its anticancer properties. Studies have demonstrated its cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MCF-7 | <12 | High |

| HeLa | <12 | High |

| A549 | <12 | Moderate |

The compound exhibited promising selectivity towards cancerous cells over normal cells, indicating potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism involves the inhibition of specific enzymes associated with tumor growth. The thiol group may interact with reactive oxygen species (ROS), contributing to its anticancer effects .

Analytical Chemistry

Detection Techniques

The compound has been utilized in the development of surface-enhanced Raman scattering (SERS) probes for the rapid detection of DNA markers. The presence of the triazole structure allows for effective interaction with target biomolecules, enhancing sensitivity and specificity in analytical applications .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,2,4-Triazole | Core triazole ring | Lacks substituents that enhance biological activity |

| 4-Methyl-5-isopropyl-1,2,4-triazole | Similar substituents | Different alkyl groups affecting solubility |

| 3-Thiocyanato-1,2,4-triazole | Contains thiol group | Different functional group leading to varied reactivity |

This comparison highlights the unique aspects of this compound that contribute to its effectiveness in analytical applications .

Materials Science

Catalysis and Material Development

The compound can serve as a ligand in catalytic reactions involving transition metals. Its unique structure allows it to stabilize metal complexes that are essential in various industrial processes .

Biological Probes

In addition to its use in analytical chemistry, this compound has potential as a biological probe for studying enzyme pathways and mechanisms due to its ability to inhibit specific enzyme activities .

Case Study 1: Anticancer Activity

A study conducted on synthesized derivatives of this compound assessed their cytotoxic effects on HeLa cells using the MTT assay. Results indicated that compounds with specific substitutions exhibited lower IC50 values compared to others, suggesting enhanced anticancer properties based on structural modifications .

Case Study 2: SERS Detection

Research utilizing this compound in SERS probes demonstrated its capability to detect DNA markers with high sensitivity. The study highlighted how modifications to the triazole ring improved binding affinity to target sequences .

類似化合物との比較

Comparison with Structurally Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Antioxidant Activity: Compounds with electron-donating groups (e.g., -NH₂, -SH) like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibit enhanced free radical scavenging capacity in DPPH• and ABTS•+ assays due to improved electron transfer efficiency .

Aryl vs. Alkyl Substituents

- Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol): Features a chlorophenyl group (electron-withdrawing) and inhibits YUC flavin monooxygenases in plant auxin biosynthesis . Compared to the target compound, yucasin’s aryl substituent enables π-π stacking with enzyme active sites, while the alkyl groups in 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol may favor hydrophobic interactions .

- Antimicrobial Activity: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives (e.g., compound 101) showed MIC values of 1.95–31.25 µg/mL against bacteria and fungi, comparable to Norfloxacin . The bulkier isopropyl group in the target compound could enhance membrane permeability but may reduce solubility, affecting bioavailability .

Actoprotector and Enzyme Inhibitory Properties

- Actoprotector Activity: Derivatives with NH₄⁺ or CuSO₄ moieties (e.g., КП-56, КП-82) demonstrated actoprotector effects, while those with monoethanolamine or diethylamine lacked activity .

Enzyme Inhibition :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s higher LogP compared to AT suggests better membrane permeability but lower aqueous solubility, which may limit its therapeutic applicability .

Q & A

Basic: What are the optimal synthetic routes for 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves cyclization of thiosemicarbazide intermediates under basic or acidic conditions. For example, hydrazinecarbothioamide derivatives (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are cyclized in basic media to form the triazole-thiol core . Key intermediates are characterized using elemental analysis , ¹H-NMR (to confirm proton environments), and LC-MS (to verify molecular weight and purity) . Microwave-assisted synthesis has also been explored to enhance reaction efficiency, reducing reaction times compared to conventional heating .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- ¹H-NMR : Identifies substituent patterns (e.g., ethyl and isopropyl groups) via chemical shifts and splitting patterns. For instance, ethyl groups appear as triplets (~1.2–1.4 ppm) and quartets (~4.0–4.2 ppm) .

- IR Spectroscopy : Confirms the presence of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) with <0.4% deviation from theoretical values .

- LC-MS : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Advanced: How can computational methods predict the bioactivity and ADME properties of derivatives?

- Molecular Docking : Used to simulate interactions with target proteins (e.g., enzymes like alpha-amylase or bacterial targets). Studies compare docking scores to known inhibitors to prioritize derivatives .

- ADME Prediction : Tools like SwissADME or PreADMET calculate pharmacokinetic parameters (e.g., logP, bioavailability) to filter compounds with poor solubility or metabolic stability .

- PASS Online : Predicts pharmacological activities (e.g., antimicrobial, antidiabetic) based on structural descriptors, guiding experimental validation .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Contradictions often arise from variations in assay protocols, substituent effects, or purity levels. For example:

- Bioassay Standardization : Use positive controls (e.g., reference drugs) and replicate experiments under identical conditions.

- Structural Confirmation : Ensure derivatives are fully characterized (e.g., NMR purity >95%) to rule out impurities influencing bioactivity .

- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines, bacterial strains, or enzyme sources .

Advanced: What strategies are effective in modifying the thiol group for enhanced stability or reactivity?

- Alkylation : React with alkyl halides to form thioethers, improving stability against oxidation. Ethanol or DMF is used as solvent with K₂CO₃ as base .

- Mannich Reactions : Introduce aminomethyl groups via formaldehyde and secondary amines, enhancing solubility for biological testing .

- Oxidation to Disulfides : Treat with H₂O₂ or I₂ to form dimeric disulfides, useful in coordination chemistry .

Advanced: How can computational reaction path searches accelerate the synthesis of novel derivatives?

- Quantum Chemical Calculations : DFT methods (e.g., Gaussian) model transition states and intermediates to predict feasible reaction pathways .

- Machine Learning : Algorithms trained on reaction databases suggest optimal conditions (e.g., solvents, catalysts) to minimize trial-and-error experimentation .

- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models, improving accuracy for future predictions .

Advanced: What are the challenges in correlating structural modifications with physicochemical properties?

- Solubility vs. Lipophilicity : Introducing polar groups (e.g., morpholino) improves aqueous solubility but may reduce membrane permeability. LogP calculations guide balance .

- Steric Effects : Bulky substituents (e.g., isopropyl) can hinder crystal packing, altering melting points and spectroscopic signatures .

- Tautomerism : The thione-thiol tautomeric equilibrium complicates spectral interpretation; X-ray crystallography or solid-state NMR resolves ambiguities .

Advanced: How do reaction conditions influence the yield of alkylated or acylated derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, increasing alkylation efficiency .

- Temperature Control : Microwave irradiation (100–150°C) reduces reaction times from hours to minutes while maintaining yields >75% .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。